![molecular formula C25H32N2O4S B4650707 N~1~-(3-acetylphenyl)-N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)glycinamide](/img/structure/B4650707.png)
N~1~-(3-acetylphenyl)-N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)glycinamide
Overview
Description
N-1-(3-acetylphenyl)-N2-cyclohexyl-N2-(mesitylsulfonyl)glycinamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as MCG or mesitylsulfonyl-glycinamide and is a potent inhibitor of the protein-protein interaction between BRD4 and P-TEFb. This protein-protein interaction plays a crucial role in the regulation of gene expression, and the inhibition of this interaction has been shown to have therapeutic benefits in various diseases.
Mechanism of Action
MCG inhibits the protein-protein interaction between BRD4 and P-TEFb by binding to the acetyl-lysine binding pocket of BRD4. This binding prevents the recruitment of P-TEFb to the transcriptional machinery, leading to the inhibition of gene expression. The inhibition of this protein-protein interaction has been shown to have therapeutic benefits in various diseases.
Biochemical and Physiological Effects:
MCG has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit viral replication. MCG has also been shown to have neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
MCG is a potent inhibitor of the protein-protein interaction between BRD4 and P-TEFb, making it a valuable tool for studying the regulation of gene expression. However, the synthesis of MCG is a complex process that requires expertise in organic chemistry. Additionally, the cost of MCG is relatively high, which may limit its use in some experiments.
Future Directions
There are several future directions for the study of MCG. One potential direction is the development of more efficient synthesis methods for MCG, which would make it more accessible for researchers. Another potential direction is the study of MCG in combination with other therapeutic agents, which may enhance its therapeutic benefits. Additionally, the study of MCG in animal models of disease may provide valuable insights into its potential therapeutic applications.
Scientific Research Applications
MCG has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-tumor activity, anti-inflammatory activity, and anti-viral activity. MCG has also been shown to have therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The protein-protein interaction between BRD4 and P-TEFb plays a crucial role in the regulation of gene expression, and the inhibition of this interaction by MCG has been shown to have therapeutic benefits in various diseases.
properties
IUPAC Name |
N-(3-acetylphenyl)-2-[cyclohexyl-(2,4,6-trimethylphenyl)sulfonylamino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O4S/c1-17-13-18(2)25(19(3)14-17)32(30,31)27(23-11-6-5-7-12-23)16-24(29)26-22-10-8-9-21(15-22)20(4)28/h8-10,13-15,23H,5-7,11-12,16H2,1-4H3,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVONYMIXUHQSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CC(=O)NC2=CC=CC(=C2)C(=O)C)C3CCCCC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-[cyclohexyl-(2,4,6-trimethylphenyl)sulfonylamino]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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